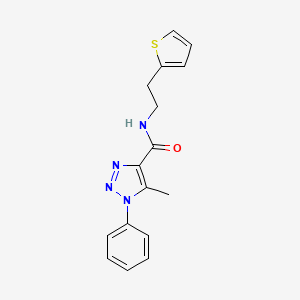

5-methyl-1-phenyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 5-methyl-1-phenyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide features a triazole core substituted at position 1 with a phenyl group and at position 4 with a carboxamide moiety linked to a 2-(thiophen-2-yl)ethyl chain. Similar compounds are synthesized via coupling reactions involving carboxamide intermediates, as seen in derivatives like N-(2-aminoethyl)-5-aryl-2H-1,2,3-triazole-4-carboxamide .

Properties

IUPAC Name |

5-methyl-1-phenyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-12-15(16(21)17-10-9-14-8-5-11-22-14)18-19-20(12)13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQUZCLSRCAAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a phenylboronic acid and a halogenated triazole intermediate.

Attachment of the Thiophene Moiety: The thiophene moiety can be attached via a Heck reaction between a thiophene derivative and a halogenated triazole intermediate.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the carboxamide group can yield amines.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: The compound is being explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogues and their distinguishing features:

Key Observations :

- 5-Amino-substituted analogues (e.g., and ) demonstrate enhanced anticancer activity, suggesting that amino groups at position 5 may be critical for antiproliferative effects .

- Bulkier substituents (e.g., benzo[c]isoxazolyl in ) often correlate with reduced solubility but increased target specificity due to steric effects .

Pharmacological Activity Comparison

- Anticancer Activity: 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed a growth percentage (GP) of -13.42% against renal cancer RXF 393 cells . The absence of an amino group in the target compound may reduce direct anticancer efficacy but could improve metabolic stability.

- Enzyme Inhibition: Derivatives with sulfamoylaminoethyl groups (e.g., ) inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a target in immunooncology. The thiophene moiety in the target compound might similarly modulate enzyme binding .

Physicochemical and Crystallographic Properties

- Crystallography : SHELX software () is widely used for structural refinement. The target compound’s thiophene-ethyl chain may influence crystal packing via S···π or C–H···S interactions, similar to dimerization patterns observed in triazole derivatives with α-ketoester groups () .

- Solubility : The thiophene group’s moderate hydrophobicity may balance solubility and membrane permeability, contrasting with highly lipophilic isopropylphenyl analogues () .

Biological Activity

5-methyl-1-phenyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a triazole ring , a carboxamide group , and a thiophene moiety , which contribute to its unique chemical reactivity and biological activity. The molecular formula is , and its structure is depicted below:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways.

These interactions lead to downstream effects that can alter cellular functions and contribute to its therapeutic potential.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | E. coli |

| Similar Triazoles | High | S. aureus |

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies

Case Study 1: Antimicrobial Screening

A comprehensive screening was performed on a library of triazole compounds, including the target compound. The results indicated that it possesses moderate activity against gram-negative bacteria, making it a potential candidate for further development in antimicrobial therapies.

Case Study 2: Anticancer Activity

In a study evaluating the cytotoxic effects of various triazoles on cancer cell lines, this compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.